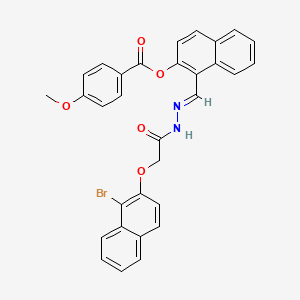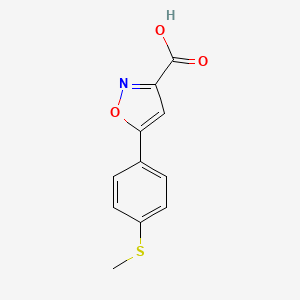
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as FTT , is a heterocyclic compound with a fascinating structure. It combines a triazole ring, a pyridine moiety, and a thiol group. Let’s break it down:
Triazole Ring: The triazole ring (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to FTT.
Pyridine Moiety: The pyridine ring (pyridin-3-ylmethylene) contributes aromaticity and electron density.
Thiol Group: The thiol (-SH) group is essential for its reactivity and potential biological activity.
准备方法
Synthetic Routes: Several synthetic routes exist for FTT. One common approach involves the condensation of 2-fluorobenzaldehyde with 3-aminopyridine, followed by cyclization with thiosemicarbazide. The resulting intermediate undergoes cyclization to form FTT.
Reaction Conditions:Condensation: 2-fluorobenzaldehyde reacts with 3-aminopyridine in a solvent like ethanol or acetonitrile.
Cyclization: Thiosemicarbazide reacts with the intermediate under basic conditions (e.g., sodium hydroxide) to form FTT.
Industrial Production: While FTT is not produced on an industrial scale, its synthetic methods can be scaled up for larger quantities.
化学反应分析
FTT participates in various reactions:
Oxidation: FTT can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can yield hydrazines.
Substitution: FTT undergoes nucleophilic substitution reactions.
Common Reagents: Sodium hydroxide, hydrazine, and various electrophiles.
Major Products: Sulfoxides, sulfones, and substituted derivatives.
科学研究应用
FTT’s versatility makes it valuable in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for novel compounds.
Industry: In materials science or catalysis.
作用机制
FTT’s mechanism of action is context-dependent. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise targets.
相似化合物的比较
FTT’s uniqueness lies in its combination of triazole, pyridine, and thiol functionalities. Similar compounds include other triazoles, pyridines, and thiol-containing molecules.
属性
CAS 编号 |
675131-20-1 |
|---|---|
分子式 |
C14H10FN5S |
分子量 |
299.33 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
InChI 键 |
OTNDQPRKRKOFQN-RQZCQDPDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020161.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12020162.png)

![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)


![5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12020245.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)
![5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020260.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)
